Superior Antiproliferative Potency in HCT116 Colon Cancer Cells vs. Compound 7h and 2c
In a head-to-head MTT assay, compound 7l (3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one) demonstrated an IC₅₀ of 2.527 µM against HCT116 colon cancer cells, representing a 2.6-fold improvement over compound 7h (IC₅₀ = 6.553 µM) and a 1.45-fold improvement over compound 2c (IC₅₀ = 3.670 µM) [1]. All three compounds belong to the same benzothiazole-chromone series and were tested under identical conditions (72 h incubation, 0–100 µM dose range).
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT116 colon cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.527 µM |
| Comparator Or Baseline | Compound 7h (IC₅₀ = 6.553 µM); Compound 2c (IC₅₀ = 3.670 µM) |
| Quantified Difference | 2.6-fold more potent than 7h; 1.45-fold more potent than 2c |
| Conditions | MTT assay; HCT116 cell line; 72 h incubation; dose range 0–100 µM; absorbance measured at 570 nm |
Why This Matters
A 2.6-fold potency advantage over the closest structural analog directly translates to lower compound consumption in dose-response studies and a wider therapeutic window for hit-to-lead optimization.
- [1] Frasinyuk, M.; Chhabria, D.; Kartsev, V.; Dilip, H.; Sirakanyan, S. N.; Kirubakaran, S.; Petrou, A.; Geronikaki, A.; Spinelli, D. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules 2022, 27 (14), 4637. https://doi.org/10.3390/molecules27144637. View Source
